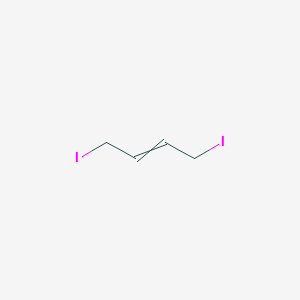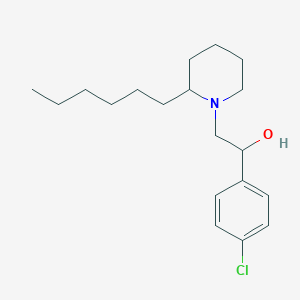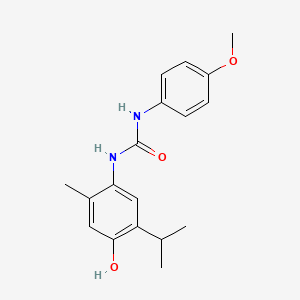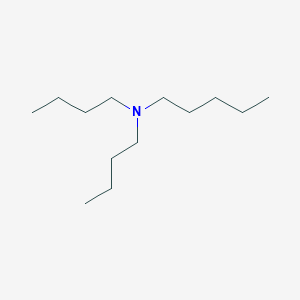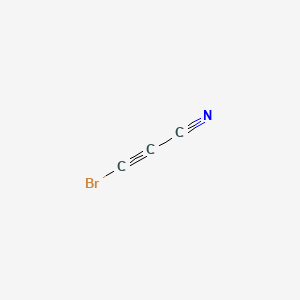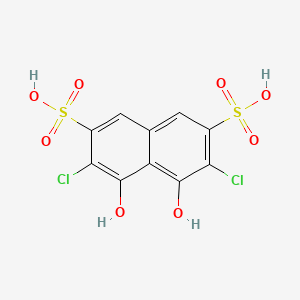
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is a chemical compound that belongs to the class of naphthalenedisulfonic acids. It is characterized by the presence of two sulfonic acid groups, two hydroxyl groups, and two chlorine atoms attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- typically involves the sulfonation of naphthalene derivatives followed by chlorination and hydroxylation. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 3 and 6 positions.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable hydroxylating agent to introduce hydroxyl groups at the 4 and 5 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high purity and yield.
化学反応の分析
Types of Reactions: 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid groups to sulfonates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dechlorinated or desulfonated products.
Substitution: Substituted naphthalene derivatives with various functional groups.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
作用機序
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.
類似化合物との比較
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Comparison:
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- lacks chlorine atoms, making it less reactive in certain substitution reactions.
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro- lacks hydroxyl groups, reducing its ability to form hydrogen bonds and interact with biomolecules.
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- lacks chlorine atoms, affecting its overall chemical reactivity and potential applications.
特性
CAS番号 |
6155-33-5 |
|---|---|
分子式 |
C10H6Cl2O8S2 |
分子量 |
389.2 g/mol |
IUPAC名 |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
InChIキー |
MUVMOZAAOKBDPR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Cl)O)O)Cl)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


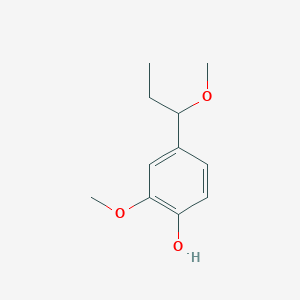
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
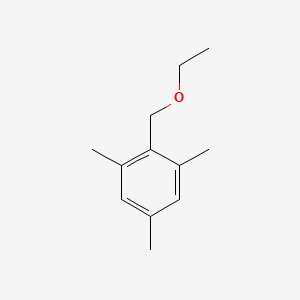
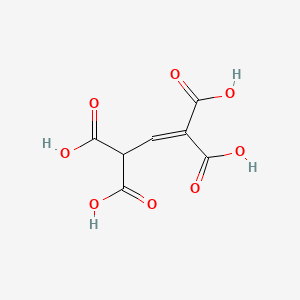

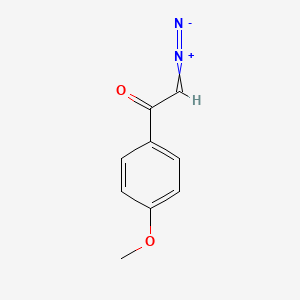
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)


